GSK1070916 - 942918-07-2

GSK1070916

Catalog Number: EVT-288107
CAS Number: 942918-07-2
Molecular Formula: C30H33N7O
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK1070916 (3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea) is a potent and selective inhibitor of Aurora B and Aurora C kinases. [ [] ] These kinases play a crucial role in cell division, particularly in mitosis and cytokinesis. [ [] ] GSK1070916 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinases. [ [] ] Due to its role in inhibiting these critical cell cycle regulators, GSK1070916 has emerged as a valuable tool in scientific research, especially in oncology. [ [] ]

Synthesis Analysis

The synthesis of GSK1070916 has been described in detail in scientific literature. [ [] ] Key steps involve the use of a 7-azaindole scaffold as a starting point. Optimization of the molecule's structure, including the introduction of a 2-aryl group containing a basic amine on the azaindole, led to improved cellular activity and potency. [ [] ]

Molecular Structure Analysis

The molecular structure of GSK1070916 has been extensively studied. [ [, , ] ] Key features include:

  • 7-azaindole core: This structure forms the basis of the molecule and contributes to its binding affinity to Aurora kinases. [ [] ]
  • 2-aryl group with basic amine: This modification significantly improves cellular activity and potency compared to earlier compounds in its development. [ [] ]
  • Specific chemical moieties: These contribute to GSK1070916's interactions with the active site of Aurora kinases, including hydrogen bonding and hydrophobic interactions. [ [] ]
Mechanism of Action

GSK1070916 functions as a reversible, ATP-competitive inhibitor of Aurora B and Aurora C kinases. [ [, ] ] It demonstrates high selectivity for these kinases over Aurora A kinase. [ [] ] The mechanism of action involves the following:

  • Binding to the ATP-binding pocket: GSK1070916 occupies the ATP-binding site within the active site of Aurora B and C kinases. [ [] ]
  • Inhibition of kinase activity: By blocking ATP binding, GSK1070916 prevents the phosphorylation of downstream targets, ultimately disrupting critical mitotic processes. [ [, ] ]
  • Slow dissociation rate: GSK1070916 exhibits an extremely slow off-rate from Aurora B and C, resulting in prolonged inhibition of the kinases. [ [, ] ]
Applications

GSK1070916 has been extensively studied for its potential applications in various scientific research areas, particularly in oncology. [ [, , , , , , , , , , , , , , , , , ] ] Some notable applications include:

  • Investigating the role of Aurora kinases: GSK1070916 has been used as a tool to understand the function of Aurora kinases in various cellular processes, including mitosis, cytokinesis, and tumorigenesis. [ [, , , ] ]
  • Evaluating drug resistance mechanisms: Research has explored the role of transporters like ABCB1 and ABCG2 in conferring resistance to GSK1070916 in cancer cells. [ [, ] ] This knowledge helps in understanding drug resistance mechanisms and developing strategies to overcome them.
  • Identifying synthetic lethal interactions: Studies have identified synergistic effects when GSK1070916 is combined with other anticancer agents, suggesting potential for combination therapies. [ [, , , ] ] Examples include its use with MEK inhibitors in KRAS-mutant cell lines or with EGFR/ERBB2 inhibitors in MYC-amplified cell lines.
  • Studying the tumor microenvironment: GSK1070916 has been employed in research exploring the impact of Aurora B/C inhibition on the tumor microenvironment, particularly the immune response. [ [, ] ] This is crucial for understanding how GSK1070916 might modulate the tumor immune landscape.
  • Development of novel Aurora kinase inhibitors: The structure and activity of GSK1070916 have served as a basis for designing and developing new generations of Aurora kinase inhibitors with improved potency and selectivity. [ [, , ] ]

AZD1152 (Barasertib)

Compound Description: AZD1152, also known as Barasertib, is a potent and selective inhibitor of Aurora B kinase. It is an ATP-competitive inhibitor that exhibits antitumor activity in preclinical models. Similar to GSK1070916, AZD1152 induces polyploidy and apoptosis in tumor cells. []

Relevance: AZD1152 is structurally unrelated to GSK1070916 but shares a similar target profile, demonstrating potent and selective inhibition of Aurora B kinase. [, ] Both compounds are being investigated for their potential as anticancer agents.

VX-680 (MK-0457)

Compound Description: VX-680, also known as MK-0457, is a pan-Aurora kinase inhibitor that targets Aurora A, B, and C. It is an ATP-competitive inhibitor that has shown clinical activity in various cancer types. [, , ]

Relevance: VX-680 differs from GSK1070916 in its selectivity profile. While GSK1070916 specifically targets Aurora B and C, VX-680 inhibits all three Aurora kinase isoforms. [, ] GSK1070916 exhibits a significantly slower dissociation half-life from Aurora B compared to VX-680, suggesting a more prolonged inhibitory effect. []

MK-5108

Compound Description: MK-5108 is a selective inhibitor of Aurora A kinase. It exhibits a higher selectivity for Aurora A over Aurora B compared to other Aurora A inhibitors like MLN8054 and MLN8237. []

Reversine

Compound Description: Reversine is an Aurora kinase inhibitor, exhibiting activity against Aurora A and B. It has been studied for its potential to induce cell cycle arrest and apoptosis in cancer cells. []

SNS-314

Compound Description: SNS-314 is a pan-Aurora kinase inhibitor that targets Aurora A, B, and C. It exhibits potent inhibitory activity against all three isoforms. []

Relevance: Similar to VX-680, SNS-314 differs from GSK1070916 in its selectivity profile. GSK1070916 selectively inhibits Aurora B and C, whereas SNS-314 demonstrates pan-Aurora kinase inhibition. [] Comparative studies utilizing 3D-QSAR modeling and molecular docking have investigated the structural determinants of Aurora B inhibition for SNS-314 and GSK1070916 derivatives. []

Alisertib (MLN8237)

Compound Description: Alisertib, also known as MLN8237, is a selective inhibitor of Aurora A kinase. It has shown promise in preclinical models and has been investigated in clinical trials for various cancer types. []

Relevance: Alisertib and GSK1070916 target distinct Aurora kinase isoforms. Alisertib selectively inhibits Aurora A, whereas GSK1070916 targets Aurora B and C. [] These compounds highlight the potential for developing isoform-specific Aurora kinase inhibitors as therapeutic agents.

Properties

CAS Number

942918-07-2

Product Name

GSK1070916

IUPAC Name

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea

Molecular Formula

C30H33N7O

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)

InChI Key

QTBWCSQGBMPECM-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C

Solubility

soluble in DMSO, not soluble in water.

Synonyms

GSK 1070916; GSK-1070916; GSK 1070916; GSK1070916A; GSK-1070916A; GSK 1070916A; NMI-900; NMI 900; NMI900.

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.